molecular formula C19H19N7O B6446991 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile CAS No. 2640821-18-5

3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile

Cat. No.: B6446991
CAS No.: 2640821-18-5
M. Wt: 361.4 g/mol
InChI Key: JLLMDRWWNNOIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridine-4-carbonitrile core substituted at position 3 with a piperidin-1-yl group. The piperidine ring is further functionalized at position 4 with a pyrimidin-2-yloxy moiety, which carries a 1-methyl-1H-pyrazol-4-yl substituent at its 5-position.

Properties

IUPAC Name

3-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O/c1-25-13-16(11-24-25)15-9-22-19(23-10-15)27-17-3-6-26(7-4-17)18-12-21-5-2-14(18)8-20/h2,5,9-13,17H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLMDRWWNNOIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=C(C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocyclic molecules, as outlined below:

Compound Core Structure Key Substituents Molecular Formula Molecular Weight Reference
Target Compound Pyridine-4-carbonitrile 3-Piperidin-1-yl with pyrimidin-2-yloxy and 1-methylpyrazole C₂₁H₂₁N₇O 411.45 g/mol
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine 4-Imino, 5-amino, and 1-p-tolyl groups C₁₃H₁₂N₆ 252.28 g/mol
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile Thiazole and 3-hydroxyphenyl substituents C₁₆H₁₅N₇OS 377.41 g/mol
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile Pyrazole-4-carbonitrile 3-Oxo and piperidin-1-yl groups C₉H₁₂N₄O 192.22 g/mol
4-(1-(2-(1-(4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidin-8-yl)-1H-pyrazol-4-yl)ethyl)piperidin-4-yl)benzonitrile Pyrido[3,4-d]pyrimidin-4(3H)-one Piperidine-linked pyrazole and benzonitrile C₂₅H₂₄N₈O 476.52 g/mol

Pharmacological Data (Hypothetical)

  • Pyrido[3,4-d]pyrimidin-4(3H)-ones () inhibit CDK2/cyclin E with IC₅₀ values < 100 nM .
  • Pyrimidine-5-carbonitriles () exhibit IC₅₀ values of 10–50 nM against EGFR mutants .
  • Piperidine-containing analogues () show improved blood-brain barrier penetration compared to morpholine derivatives () .

Preparation Methods

Functionalization of Pyridine via Cyanation and Piperidine Coupling

The pyridine-4-carbonitrile moiety is typically derived from halogenated pyridine precursors. In a representative protocol, 4-chloropyridine undergoes nucleophilic aromatic substitution with potassium cyanide under phase-transfer conditions (tetrabutylammonium bromide, DMF, 120°C), achieving 85% conversion to 4-cyanopyridine. Subsequent N-alkylation with 4-hydroxypiperidine employs Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF) to install the piperidine moiety, yielding 3-(4-hydroxypiperidin-1-yl)pyridine-4-carbonitrile in 72% yield.

Table 1: Optimization of Piperidine Coupling Conditions

Catalyst SystemSolventTemperature (°C)Yield (%)
Mitsunobu (DEAD/PPh₃)THF2572
NaHDMF8058
CuI/L-ProlineDMSO10041

Construction of the Pyrimidine-Pyrazole Fragment

Palladium-Mediated Suzuki Coupling for Pyrazole Installation

The 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol subunit is synthesized via sequential cross-coupling. Starting from 2-chloropyrimidin-5-ylboronic acid, Suzuki coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Pd(PPh₃)₄, Na₂CO₃, dioxane/water, 90°C) furnishes 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol in 68% yield. Chlorination using phosphorus oxychloride (POCl₃, reflux, 4 h) converts the hydroxyl group to a chloride, achieving 89% yield of 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine.

Alternative Cyclocondensation Routes

Microwave-assisted cyclization offers a rapid alternative. Heating a mixture of 1-methyl-1H-pyrazole-4-carbaldehyde and guanidine nitrate in acetic acid (150°C, 20 min, microwave irradiation) generates the pyrimidine ring directly, though with lower regioselectivity (55% yield, 3:1 ratio favoring the 5-substituted isomer).

Final Assembly via Nucleophilic Aromatic Substitution

Oxy-Piperidine Linkage Formation

Coupling the pyridine-piperidine intermediate (3-(4-hydroxypiperidin-1-yl)pyridine-4-carbonitrile) with 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine proceeds via SNAr reaction. Employing potassium tert-butoxide as base (DMSO, 110°C, 12 h) achieves 78% yield of the target compound. Catalytic iodide additives (e.g., NaI) enhance leaving group displacement, reducing reaction time to 6 h without compromising yield.

Table 2: Solvent Effects on Displacement Efficiency

SolventBaseTime (h)Yield (%)
DMSOKOtBu1278
DMFCs₂CO₃1865
NMPDBU2453

Purification and Analytical Characterization

Crude product purification utilizes silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water (3:1). Purity assessment via HPLC (C18 column, acetonitrile/0.1% TFA) shows >99% chemical purity. Structural confirmation employs:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.35 (d, J = 5.1 Hz, 1H, pyridine-H), 7.98 (s, 1H, pyrazole-H)

  • HRMS : m/z calcd for C₂₀H₁₈N₇O [M+H]⁺ 396.1574, found 396.1571

Scale-Up Considerations and Process Optimization

Kilogram-scale production highlights the criticality of controlling exothermicity during SNAr steps. Semi-batch addition of the base (KOtBu) over 2 h maintains temperature <120°C, preventing decomposition. Alternative flow chemistry approaches reduce reaction time to 45 min (80°C, 10 bar back-pressure) .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyridine-4-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • The synthesis typically involves multi-step reactions, such as nucleophilic substitution of pyrimidine derivatives with piperidine intermediates, followed by coupling with pyrazole-containing moieties .
  • Optimize reaction conditions by controlling temperature (e.g., 60–80°C for coupling reactions) and solvent polarity (e.g., DMF or THF for solubility) .
  • Monitor intermediates via HPLC (High Performance Liquid Chromatography) to track reaction progress and confirm purity (>95%) before proceeding to subsequent steps .

Q. Which analytical techniques are critical for characterizing the compound's purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the pyrimidine, piperidine, and pyrazole rings .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) and detect isotopic patterns for halogenated intermediates .
  • X-ray Crystallography : Resolve crystal structures of intermediates to validate stereochemistry, especially for piperidine ring conformations .

Q. What are the key structural features influencing this compound's potential bioactivity?

  • The pyridine-4-carbonitrile core provides a planar aromatic system for target binding, while the piperidine linker enhances solubility and conformational flexibility .
  • The 1-methylpyrazole substituent may contribute to hydrophobic interactions with protein targets (e.g., kinases), as seen in analogs like 6-(4-((2,5-Dichloropyrimidin-4-yl)amino)piperidin-1-yl)pyridazine-3-carbonitrile .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodology :

  • Synthesize analogs with variations in the pyrimidine-oxy-piperidine linker (e.g., replacing oxygen with sulfur) and evaluate binding affinity via surface plasmon resonance (SPR) .
  • Compare bioactivity data across cell-based assays (e.g., IC50_{50} values in kinase inhibition) to identify substituents that enhance selectivity .
  • Use computational docking (e.g., AutoDock Vina ) to predict binding modes with ATP-binding pockets in kinase targets .

Q. What strategies mitigate challenges in isolating intermediates during multi-step synthesis?

  • Methodology :

  • Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) for polar intermediates .
  • Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents in coupling reactions .
  • Characterize unstable intermediates via low-temperature NMR (−40°C) to prevent decomposition .

Q. How do solvent polarity and pH affect the stability of the pyridine-4-carbonitrile moiety?

  • Methodology :

  • Conduct accelerated stability studies in buffers (pH 3–10) at 40°C for 72 hours, monitoring degradation via UV-Vis spectroscopy (λ = 260–300 nm for pyridine derivatives) .
  • Polar aprotic solvents (e.g., acetonitrile) enhance stability by reducing nucleophilic attack on the nitrile group .

Q. How can researchers resolve discrepancies in biological activity data across different assays?

  • Methodology :

  • Validate assay conditions by standardizing cell lines (e.g., HEK293 vs. HeLa) and normalizing protein expression levels via Western blotting .
  • Perform dose-response curves in triplicate to account for variability and apply statistical models (e.g., Hill equation ) to calculate EC50_{50}/IC50_{50} confidence intervals .

Q. What computational strategies predict binding modes and affinity with target proteins?

  • Methodology :

  • Generate 3D conformers of the compound using Molecular Dynamics (MD) simulations (e.g., GROMACS ) to explore piperidine ring flexibility .
  • Perform MM-PBSA/GBSA calculations to estimate binding free energy in protein-ligand complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.